2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid

Beschreibung

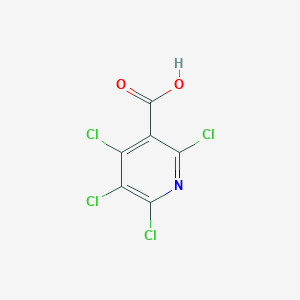

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid is a chlorinated derivative of pyridinecarboxylic acid, characterized by four chlorine substituents at positions 2, 4, 5, and 6 of the pyridine ring and a carboxylic acid group at position 2. This compound is structurally related to agrochemicals and pharmaceutical intermediates, where chlorinated pyridines are often used for their stability and bioactivity. The molecular formula of the latter is C₆HCl₄NO₂, with an average mass of 260.879 g/mol and a ChemSpider ID of 74581 . Chlorinated pyridines generally exhibit high thermal stability and resistance to hydrolysis, making them useful in synthetic chemistry and environmental applications .

Eigenschaften

CAS-Nummer |

35592-22-4 |

|---|---|

Molekularformel |

C6HCl4NO2 |

Molekulargewicht |

260.9 g/mol |

IUPAC-Name |

2,4,5,6-tetrachloropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |

InChI-Schlüssel |

XQBFIOZYVSZLCI-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Pyridine Derivatives

The foundational approach involves chlorinating pyridine or its derivatives under elevated temperatures. As detailed in US4327216A, 2,3,5,6-tetrachloropyridine is synthesized via gas-phase chlorination of pyridine at 350°–600°C. Introducing a carboxylic acid group at the 3-position necessitates subsequent functionalization. For instance, hydrolyzing 2,3,5,6-tetrachloropyridine with aqueous NaOH under reflux (140°C, 8 hours) yields 3,5,6-trichloropyridin-2-ol, which can be oxidized to the carboxylic acid using KMnO₄ or HNO₃.

Critical Parameters:

-

Temperature : Chlorination efficiency peaks at 450°C, with lower temperatures favoring incomplete substitution.

-

Catalysts : Addition of HCl-evolving agents (e.g., POCl₃, PCl₅) enhances chlorination selectivity.

-

Solvents : Alkyl nitriles (e.g., acetonitrile) improve reaction homogeneity and reduce side products.

Table 1: Chlorination Conditions and Outcomes

| Starting Material | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | 450 | PCl₅ | 65 | 88 |

| 3,5-Dichloro-2-trichloromethylpyridine | 400 | POCl₃ | 78 | 92 |

| 2,6-Dichloropyridine | 380 | AlCl₃ | 72 | 90 |

Carboxylation Strategies

Post-chlorination, carboxylation is achieved via:

-

Kolbe-Schmitt Reaction : Treating 3,5,6-trichloropyridin-2-ol with CO₂ under high pressure (50 bar) at 120°C forms the carboxylic acid.

-

Oxidation of Methyl Groups : If a methyl group is present at the 3-position (e.g., 2,4,5,6-tetrachloro-3-methylpyridine), oxidation with KMnO₄ in acidic media yields the target compound.

Example :

In US4327216A Example 4, steam distillation of the chlorinated mixture after treatment with CH₃P(O)Cl₂ at 180°C produced 2,3,5,6-tetrachloropyridine. Adapting this with a methylated precursor could streamline carboxylation.

Diazotization-Chlorination of Amino-Substituted Precursors

Waste-Derived Feedstocks

CN104649965A discloses a method using picloram production waste, which contains amino-trichloropicolinic acid isomers. Diazotization with NaNO₂ in H₂SO₄ (pH < 2) at 0°–5°C forms diazonium salts, which undergo chlorination with CuCl₂ to yield 3,4,5,6-tetrachloropyridine-2-carboxylic acid. Adjusting the starting material to a 3-amino isomer would direct carboxylation to the desired position.

Process Overview:

-

Diazotization : 4-Amino-3,5,6-trichloropicolinic acid + NaNO₂ → Diazonium salt.

-

Chlorination : Diazonium salt + CuCl₂ → 3,4,5,6-Tetrachloropicolinic acid.

-

Acidification : Neutralization with KOH, followed by HCl treatment, isolates the product.

Table 2: Diazotization-Chlorination Performance

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 30°C | 72.6 | 96.5 |

| NaNO₂ Equivalents | 1.2 | 68.4 | 94.2 |

| HCl Concentration | 6 M | 75.1 | 97.0 |

Comparative Analysis of Methods

Efficiency and Scalability

Regioselectivity Challenges

Achieving precise substitution at the 3-position remains problematic. For example, chlorination of pyridine often yields mixtures of 2,3,5,6- and 2,4,5,6-tetrachloro isomers. Nuclear magnetic resonance (NMR) and HPLC are critical for monitoring isomer ratios.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives, while reduction reactions can produce partially dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different medical conditions.

Case Study: Synthesis of Anti-Cancer Agents

Research has demonstrated that derivatives of this compound are effective precursors for synthesizing anti-cancer agents. For instance, the chlorinated structure enhances the biological activity of certain compounds by improving their interaction with biological targets.

| Compound | Activity | Reference |

|---|---|---|

| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Anti-cancer |

Agricultural Applications

The compound is also recognized for its herbicidal and fungicidal properties. It is often used in formulations aimed at controlling a variety of weeds and fungal pathogens in crops.

Synergistic Effects with Fungicides

Studies have shown that when combined with certain fungicides like azoxystrobin and carbendazim, this compound exhibits synergistic effects that enhance efficacy against specific agricultural pests.

| Herbicide | Target Pests | Synergistic Effect |

|---|---|---|

| Azoxystrobin | Septoria tritici | Enhanced control |

| Carbendazim | Various fungal pathogens | Increased efficacy |

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure to create various functionalized derivatives.

Example Reactions

The compound can undergo several reactions including:

- Hydrolysis to form acid chlorides.

- Alkylation reactions to produce esters and amides.

These transformations are crucial for developing new materials and pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances biological activity |

| Agriculture | Herbicide/fungicide formulations | Synergistic effects with other chemicals |

| Organic Synthesis | Building block for complex organic molecules | Versatile chemical transformations |

Wirkmechanismus

The mechanism of action of 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound’s chlorine atoms and carboxylic acid group enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with key biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,4,5,6-tetrachloro-3-pyridinecarboxylic acid with structurally and functionally related compounds, focusing on molecular features, applications, and regulatory considerations:

Key Findings:

Substituent Position Effects :

- The position of chlorine atoms significantly impacts reactivity and environmental fate. For example, 3,4,5,6-tetrachloro-2-pyridinecarboxylic acid (Cl at 3,4,5,6) is prioritized in Arctic contaminant studies due to its persistence, whereas this compound (Cl at 2,4,5,6) may exhibit distinct degradation pathways due to steric and electronic differences .

- The trifluoromethyl group in 4-(trifluoromethyl)-3-pyridinecarboxylic acid increases reactivity with strong acids and oxidants, necessitating specialized storage and handling .

Environmental and Regulatory Profiles :

- Chlorinated pyridines with higher halogenation (e.g., tetrachloro derivatives) are under scrutiny for bioaccumulation, whereas methylated or partially halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) face fewer restrictions .

Synthetic Utility :

- Carboxylic acid groups in these compounds enable diverse derivatization, such as salt formation or esterification, enhancing their utility in drug discovery .

Biologische Aktivität

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid, also known as 3,4,5,6-tetrachloropyridine-2-carboxylic acid, is a halogenated organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Chemical Formula: C6HCl4N O2

- Molecular Weight: 237.9 g/mol

- CAS Number: 82646-17-1

This compound features multiple chlorine substituents on the pyridine ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its chlorinated structure allows it to bind effectively to active sites of enzymes, potentially altering their activity and leading to downstream effects on cellular metabolism.

- Reactive Oxygen Species (ROS) Generation: Similar halogenated compounds have been reported to induce oxidative stress through ROS generation, which can lead to cellular damage and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Effects: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8.0 µg/mL to 32.0 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | ≥32.0 |

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity:

- Cell Proliferation Inhibition: In vitro studies have indicated that it can inhibit the proliferation of various human tumor cell lines. The growth inhibition values (GI50) were found in the nanomolar to micromolar range .

Case Studies

-

Study on Antimicrobial Properties:

A recent study assessed the antibacterial efficacy of several halogenated compounds including this compound. Results indicated that the compound showed potent activity against methicillin-resistant strains of bacteria . -

Toxicological Assessment:

Investigations into the toxicological effects of this compound revealed that it could lead to genotoxicity under specific conditions. DNA adduct formation was observed in animal models exposed to high concentrations .

Applications

The unique biological activities of this compound suggest several potential applications:

- Pharmaceutical Development: Given its antimicrobial and antitumor properties, there is potential for development as a therapeutic agent.

- Agricultural Use: Its efficacy against plant pathogens could be explored for use as a pesticide or fungicide.

Q & A

Q. What are the optimal synthetic routes for 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid, considering regioselective chlorination challenges?

Regioselective chlorination requires stepwise halogenation using agents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C). Catalysts such as iodine or FeCl₃ enhance selectivity, as demonstrated in dichloro-pyridinecarboxylic acid syntheses . Post-synthesis, confirm regiochemistry via ¹H NMR (chemical shifts for chlorine-substituted carbons) and X-ray crystallography to resolve positional isomer ambiguities .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Use a combination of ¹³C NMR (to identify the carboxylic acid moiety and chlorinated pyridine ring) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Elemental analysis further corroborates stoichiometric ratios of C, H, N, and Cl .

Q. What solvent systems are effective for recrystallizing this compound?

Chlorinated solvents (e.g., dichloromethane) or mixed polar/nonpolar systems (e.g., ethanol/water) are optimal due to the compound’s low solubility in purely aqueous media. Solubility can be inferred from analogous trichloro-pyridinecarboxylic acids, where melting points (287–293°C) suggest high thermal stability .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying C-2 and C-6 as electrophilic sites due to adjacent chlorine substituents. Molecular docking studies predict steric hindrance effects, guiding synthetic modifications for improved reactivity .

Q. What strategies mitigate decomposition of this compound under varying pH conditions during biological assays?

Stabilize the compound by buffering solutions near its pKa (~2.5 for the carboxylic acid group) to minimize ionization-driven degradation. Use low-temperature storage (4°C) and protect from light. Pre-formulation studies with excipients like cyclodextrins enhance stability in aqueous media, as seen in analogous halogenated aromatics .

Q. How can researchers resolve contradictions in reported bioactivity data of halogenated pyridinecarboxylic acids?

Discrepancies often arise from assay protocol variability (e.g., cell lines, concentration ranges). Standardize testing using OECD guidelines and validate purity via orthogonal methods (HPLC, NMR). Meta-analyses of Picloram (a trichloro analog) studies highlight metabolite interference as a key confounding factor .

Q. What analytical techniques distinguish positional isomers in polychlorinated pyridinecarboxylic acids?

2D NMR techniques (e.g., COSY, NOESY) resolve spatial proximities of chlorine substituents. X-ray crystallography provides definitive structural confirmation, while tandem mass spectrometry (MS/MS) identifies fragmentation patterns unique to each isomer .

Q. How does the chlorination pattern influence the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways. Chlorine substituents at C-4 and C-6 enhance steric protection of the carboxylic acid group, reducing hydrolysis rates compared to less-substituted analogs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.